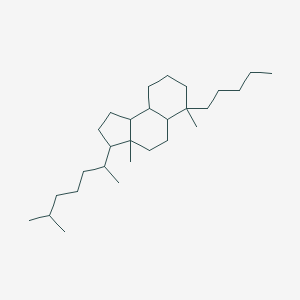
4-Methyl-4,5-secocholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4,5-secocholestane is a steroidal compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biology. This molecule is a derivative of cholesterol and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5-secocholestane is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. It has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
4-Methyl-4,5-secocholestane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. It has also been shown to exhibit anti-tumor and anti-viral activities. In addition, 4-Methyl-4,5-secocholestane has been investigated for its potential use as a biomarker for various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Methyl-4,5-secocholestane in lab experiments is its stability. This compound is relatively stable and can be stored for long periods without significant degradation. In addition, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using 4-Methyl-4,5-secocholestane is its low solubility in aqueous solutions. This can make it difficult to administer in certain experiments and may require the use of organic solvents.
Future Directions
There are several future directions for research on 4-Methyl-4,5-secocholestane. One area of interest is its potential use as a therapeutic agent for various diseases. For example, it has been investigated for its potential use in the treatment of Alzheimer's disease and multiple sclerosis. Another area of interest is its use as a biomarker for disease diagnosis and monitoring. Finally, further research is needed to fully understand the mechanism of action of 4-Methyl-4,5-secocholestane and to identify its molecular targets.
Synthesis Methods
The synthesis of 4-Methyl-4,5-secocholestane involves several steps. The starting material is cholesterol, which is oxidized to form 4,5-secocholesterol. This compound is then methylated at the C-4 position to form 4-Methyl-4,5-secocholesterol. Finally, the secocholestane ring is closed to form 4-Methyl-4,5-secocholestane. The synthesis of this compound has been optimized over the years, and various methods have been developed to improve its yield and purity.
Scientific Research Applications
4-Methyl-4,5-secocholestane has been extensively studied for its potential applications in the fields of medicine and biology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, 4-Methyl-4,5-secocholestane has been investigated for its potential use as a biomarker for various diseases, including Alzheimer's disease and multiple sclerosis.
properties
CAS RN |
140183-68-2 |
|---|---|
Product Name |
4-Methyl-4,5-secocholestane |
Molecular Formula |
C8H6F2O2 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
3a,6-dimethyl-3-(6-methylheptan-2-yl)-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C28H52/c1-7-8-9-18-27(5)19-11-14-23-25(27)17-20-28(6)24(15-16-26(23)28)22(4)13-10-12-21(2)3/h21-26H,7-20H2,1-6H3 |
InChI Key |
ADAKQDSQOOZSMZ-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |
synonyms |
4-methyl-4,5-secocholestane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
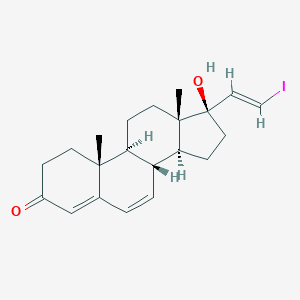
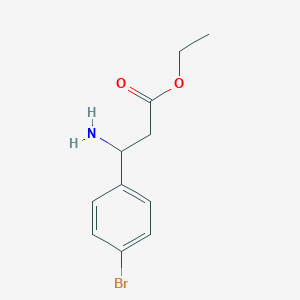
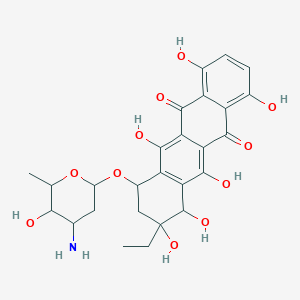
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
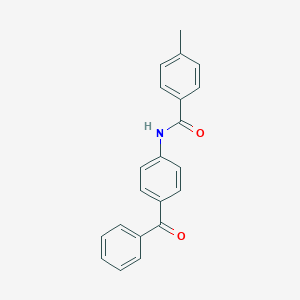
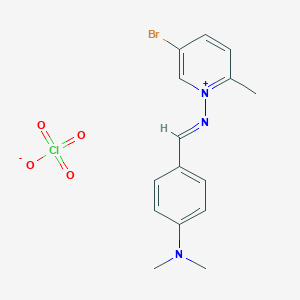
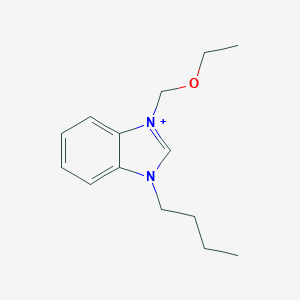
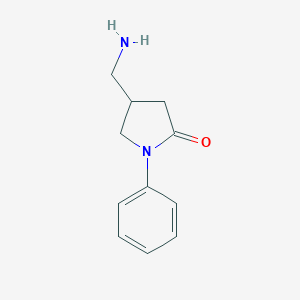
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
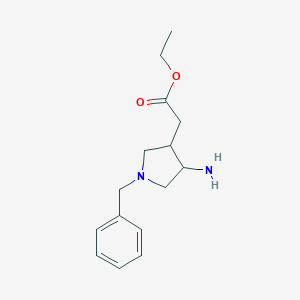
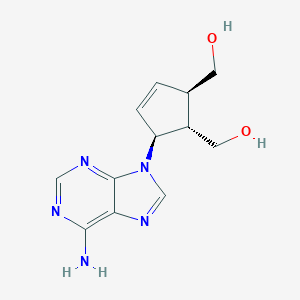
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)